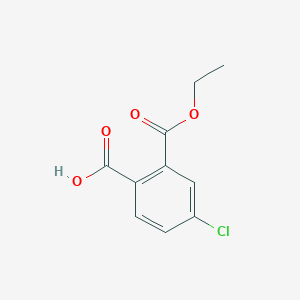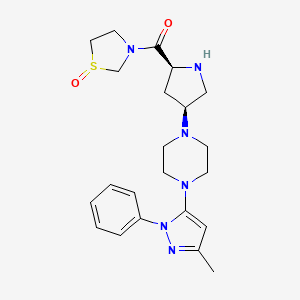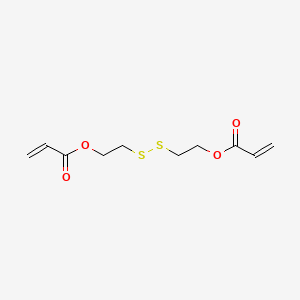
Disulfanediylbis(ethane-2,1-diyl) diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disulfanediylbis(ethane-2,1-diyl) diacrylate is a chemical compound with the molecular formula C10H14O4S2 and a molecular weight of 262.346 g/mol . It is also known by its synonym, 2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate . This compound is characterized by the presence of two acrylate groups and a disulfide linkage, making it a valuable monomer in polymer chemistry.
Vorbereitungsmethoden
Disulfanediylbis(ethane-2,1-diyl) diacrylate can be synthesized through a reaction involving disulfide and acryloyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds at room temperature and involves the dissolution of disulfide and triethylamine in a solvent like tetrahydrofuran (THF). Acryloyl chloride is then added to the mixture, and the reaction is allowed to proceed under nitrogen atmosphere . The product is purified by washing with ether to remove unreacted monomers .
Analyse Chemischer Reaktionen
Disulfanediylbis(ethane-2,1-diyl) diacrylate undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Disulfanediylbis(ethane-2,1-diyl) diacrylate has several scientific research applications:
Polymer Chemistry: It serves as a monomer in the preparation of biodegradable and lipid-like highly branched poly(β-amino ester)s, which are used in genetic engineering of adipose-derived stem cells.
Biomedical Applications: The compound is utilized in the development of nanoparticles for drug delivery, particularly in cancer therapy.
Wirkmechanismus
The mechanism of action of disulfanediylbis(ethane-2,1-diyl) diacrylate primarily involves its ability to form bioreducible polymers. These polymers can self-assemble with siRNA in aqueous conditions to form nanoparticles that exhibit environmentally triggered siRNA release upon entering the reducing environment of the cytosol . The disulfide linkages in the polymer backbone are cleaved in the presence of reducing agents, leading to the release of the encapsulated siRNA .
Vergleich Mit ähnlichen Verbindungen
Disulfanediylbis(ethane-2,1-diyl) diacrylate is unique due to its disulfide linkage and acrylate groups, which provide both bioreducibility and polymerizability. Similar compounds include:
Bisphenol A ethoxylate diacrylate: Another diacrylate monomer used in polymer chemistry.
Trimethylolpropane triacrylate: A triacrylate monomer used for creating cross-linked polymers.
2,2’-Dithiodiethanol Diacrylate: A compound with similar disulfide and acrylate functionalities.
These compounds share similar functionalities but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C10H14O4S2 |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
2-(2-prop-2-enoyloxyethyldisulfanyl)ethyl prop-2-enoate |
InChI |
InChI=1S/C10H14O4S2/c1-3-9(11)13-5-7-15-16-8-6-14-10(12)4-2/h3-4H,1-2,5-8H2 |
InChI-Schlüssel |
QBPLSNCUNPWENX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCCSSCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Carboxyphenyl)benzo[d]oxazole-5-carboxylic acid](/img/structure/B13857090.png)
![(1S,3aR,3bS,5aS,9aR,9bR,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B13857098.png)

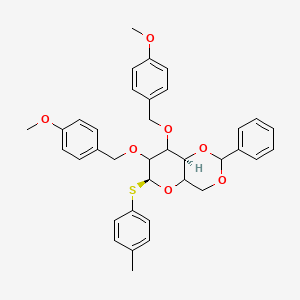
![N-(1-Naphthalen-1-yl-ethyl)-4-nitro-N-[3-(4-trifluoromethyl-phenyl)-propyl]benzenesulfonamide](/img/structure/B13857121.png)
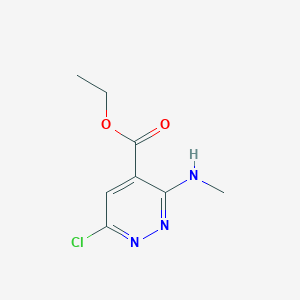
![4-[(4-Chlorophenyl)methyl]-3-methyl-5-pyrrolidin-2-yl-1,2,4-triazole](/img/structure/B13857129.png)
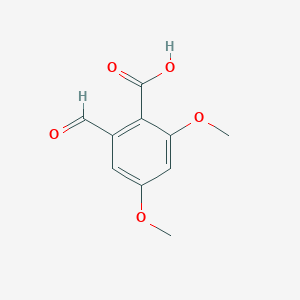
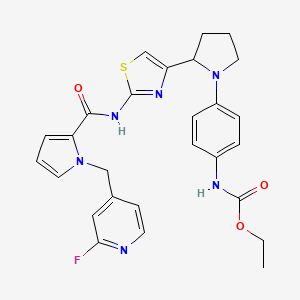
![(3R)-N-[2-(4-methoxyphenyl)ethyl]-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide](/img/structure/B13857142.png)

